4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid
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Overview
Description
“4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 2138353-85-0 . It has a molecular weight of 190.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” is 1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” include a melting point of 305 °C (dec.) (lit.), a predicted boiling point of 403.6±28.0 °C, and a predicted density of 1.28±0.1 g/cm3 . The compound is stored in a dry, room temperature environment .Scientific Research Applications
Electrolytes for Fuel Cells
Room Temperature Dialkylimidazolium Ionic Liquid-Based Fuel Cells
Imidazolium ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMI.BF4), have been highlighted for their outstanding performance as electrolytes in fuel cells. These non-Bronsted acid-base room temperature imidazolium ionic liquids achieve a 67% overall cell efficiency when used as supporting electrolytes for commercially available alkaline fuel cells (AFC) operating at room temperature with air and hydrogen at atmospheric pressure (Souza et al., 2003).
Gas/Vapor Separations
Tunable Rare Earth fcu-MOF Platform for Gas/Vapor Separations
The deliberate construction of rare-earth (RE) metal-organic frameworks (MOFs) with restricted window apertures using reticular chemistry approaches has shown significant potential for selective adsorption kinetics-based separation and molecular sieving of gases and vapors. These RE-1,4-NDC-fcu-MOFs exhibit notable gas/solvent separation properties, driven mostly by adsorption kinetics, demonstrating the utility of imidazole derivatives in designing materials for efficient separation processes (Xue et al., 2015).
Sensing Applications
Fluorescent Imidazole-Based Chemosensors for Reversible Detection
Imidazole derivatives have been developed as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds exhibit selective sensing towards CN- ions with a detection limit as low as 0.8 μM, demonstrating their potential in environmental monitoring and safety applications (Emandi et al., 2018).
Synthetic Chemistry
Synthesis of Imidazol-2-ylidenes
An improved synthesis method for imidazol-2-ylidenes has been reported, showcasing the utility of imidazole derivatives in synthetic chemistry. This method involves the reaction of N,N'-dialkylthioureas with 3-hydroxy-2-butanone to give imidazole-2(3H)-thiones, which are then treated to yield imidazol-2-ylidenes in excellent yields, highlighting the versatility of imidazole derivatives in facilitating complex chemical syntheses (Kuhn & Kratz, 1993).
Safety And Hazards
properties
IUPAC Name |
4,4-difluoro-3-imidazol-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQNYZVOGFPUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid |
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